![molecular formula C15H12ClFN2O3 B2409718 [1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate CAS No. 878470-05-4](/img/structure/B2409718.png)
[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C15H12ClFN2O3 and its molecular weight is 322.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of [1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate generally involves multi-step organic synthesis. A common route starts with the reaction of 2-fluoroaniline with propionyl chloride under appropriate conditions to form the intermediate [1-(2-Fluoroanilino)-1-oxopropane]. This intermediate is then esterified with 2-chloropyridine-3-carboxylic acid under dehydrating conditions to yield the final compound. Careful control of reaction conditions, such as temperature, pH, and solvents, is crucial to maximize yield and purity.
Industrial Production Methods: : On an industrial scale, the production of this compound might involve more robust and scalable approaches, such as continuous flow synthesis, to ensure consistency and efficiency. Industrial synthesis would also focus on optimization of reagents, catalysts, and purification techniques to produce the compound at a larger scale while maintaining high quality.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the fluoroanilino group, leading to the formation of quinone-like structures.
Reduction: : Reduction can occur at the carboxylate ester function, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products: : The major products of these reactions would include oxidized quinone derivatives, reduced alcohol forms, and substituted pyridine derivatives, respectively.
Scientific Research Applications: : [1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate finds applications across diverse scientific disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Employed in the design of enzyme inhibitors and probes for studying biological pathways.
Medicine: : Potentially useful in drug discovery efforts, particularly for designing molecules targeting specific biological receptors or enzymes.
Industry: : Application in the development of materials with specific electronic or optical properties.
Mechanism of Action: : The compound exerts its effects through interactions with specific molecular targets. The presence of the fluoroanilino and chloropyridine moieties allows it to interact with proteins or nucleic acids, potentially inhibiting enzyme activity or modulating receptor function. The molecular pathways involved would depend on the specific context of its application, whether in a biochemical assay or a therapeutic scenario.
Comparison with Similar Compounds: : When compared with other similar compounds, this compound stands out due to its unique combination of functional groups which impart distinct reactivity and binding properties. For instance:
[1-(2-Bromoanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate: : Similar but with a bromo group, potentially showing different reactivity due to the heavier halogen.
[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 3-chloropyridine-2-carboxylate: : Positional isomer with different substitution patterns, affecting binding and reactivity profiles.
Each of these compounds highlights how small changes in structure can lead to significant differences in chemical and biological behavior.
That was quite a deep dive! Anything else you’d like to explore?
特性
IUPAC Name |
[1-(2-fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c1-9(14(20)19-12-7-3-2-6-11(12)17)22-15(21)10-5-4-8-18-13(10)16/h2-9H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNMOEXRMFXCDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
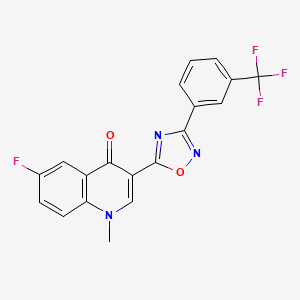
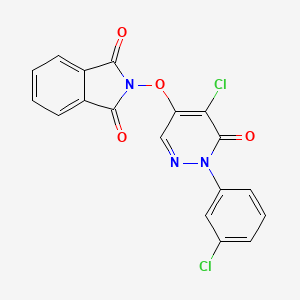
![3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2409638.png)
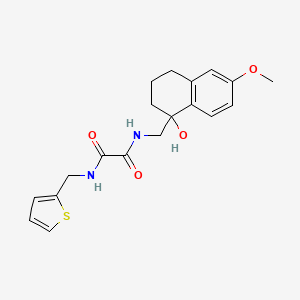

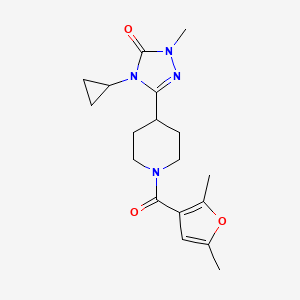
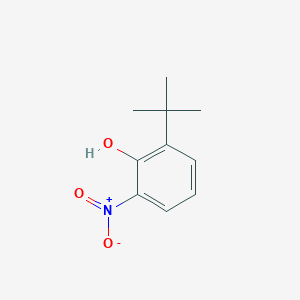
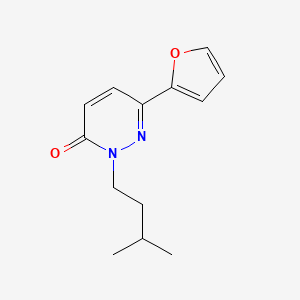
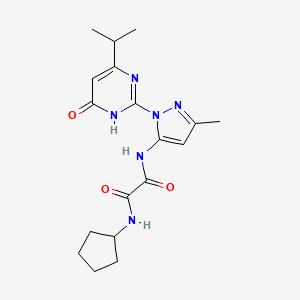
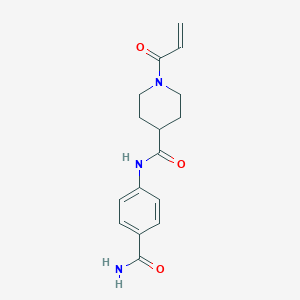
amino}propanoicacid](/img/structure/B2409652.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide](/img/structure/B2409654.png)
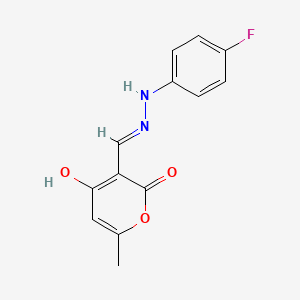
![1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone](/img/structure/B2409656.png)
